Journal Name:Natural Product Research
Journal ISSN:1478-6419
IF:2.488
Journal Website:http://www.tandfonline.com/toc/gnpl20/current
Year of Origin:2003
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:498
Publishing Cycle:Semimonthly
OA or Not:Not
Development of a Statistical Approach for Microbial Monitoring in Non-sterile Pharmaceutical Environments
Natural Product Research ( IF 2.488 ) Pub Date: 2023-04-20 , DOI: 10.1007/s12247-023-09719-4
PurposeLittle attention has generally been given to non-sterile pharmaceutical manufacturing, because these products represent less microbial contamination risks compared to parenterals. Nevertheless, an extensive risk management program is required to prevent risk to patients and incidence of complaints or product recalls. Few scientific studies discuss on non-sterile production environment, which led to poor references for unreliable statistical approaches. The aim of this study was therefore to develop a statistical approach for microbial monitoring and limit calculation to be applied on non-sterile pharmaceutical industries, assessing two manufacturing facilities environments located in intertropical zones on different hemispheres.MethodsThe study evaluated a 2-year data of environmental monitoring active and passive air and surface microbiological recovery for both facilities using JMP™ as a statistical tool. Process and non-process rooms were evaluated to propose the statistical approach for monitoring and limit calculation.ResultsFit tests showed that microbiological environmental monitoring results for both facilities followed Gamma-Poisson distribution. Capability analyses performed against regulatory limits show that all data sub-groups were in control (Cpk > 1.3). Alert and action limits were proposed according to the actual distribution curve.ConclusionsThe study succeeded in developing a step-by-step statistical approach for assessing the EM program, which will support most non-sterile industries. The establishment of adequate limits is essential for false alarm prevention and for cost reduction with overreactions to in-control results. This study can also be extended to other process parameter control with similar distribution, expanding the applicability.
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Appraisal of Surelease Clear E-7–19040, an Ethylcellulose Aqueous Dispersion, as a Release Modifier for the Hydrophilic Core
Natural Product Research ( IF 2.488 ) Pub Date: 2022-11-04 , DOI: 10.1007/s12247-022-09693-3
PurposeThis study evaluated the efficacy of ethylcellulose aqueous dispersion type B (surelease clear E-7–19040) in modifying the drug release from the hydrophilic cores. Because of its ideal physicochemical and biological properties for the controlled-release formulation, Pindolol was selected as the model drug.MethodsThe final modified-release drug product comprises the immediate-release loading dose and the controlled-release maintenance dose. The tablet formulation was designed to have a seal-coated hydrophilic core with 75% of the drug, followed by a controlled-release polymer coating, immediate-release drug coating with 25% of the drug, followed by a color film coating.ResultsThe controlled-release polymer coating was the critical step to achieving the desired product characteristics. During the coating of aqueous polymer dispersions, the adjustment of the controlled-release polymer to the pore former ratio, the control of the manufacturing process parameters, and the curing conditions are vital to developing a robust and stable end product. The final drug product achieved a targeted drug release profile in the selected dissolution method without a dose-dumping effect in the presence of alcohol and was unaffected by the accelerated stability study condition.ConclusionThe ethylcellulose aqueous dispersion type B is very effective in modulating the release of hydrophilic drug core for achieving a desired drug release profile as per the drug product’s quality target product profile and the material of choice for the organic solvent-free, eco-friendly, controlled-release polymer coating system.
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Backgrounded Membrane Imaging—A Valuable Alternative for Particle Detection of Biotherapeutics?
Natural Product Research ( IF 2.488 ) Pub Date: 2023-05-25 , DOI: 10.1007/s12247-023-09734-5
PurposeThe presence of visible and sub-visible particles is a critical quality attribute of biotherapeutics that needs to be monitored closely. Backgrounded membrane imaging (BMI) is an alternative technique to determine the size and concentration of particles in liquid formulations. The particles are imaged in a dry state on a membrane, as the liquid phase is removed during the preparation of BMI samples. Therefore, the refractive index difference (ΔRI) of the particle to the background is drastically increased and the detection of translucent particles improved. In this study, we compared BMI to established methods such as microflow imaging (MFI) and light obscuration (LO).MethodWe have evaluated several experimental parameters, such as the sample volume and the washing routine, to determine a suitable handling procedure for optimizing the accuracy and reproducibility of the measurements. Particle concentrations of polystyrene and protein samples were compared using BMI, MFI, and LO. Furthermore, the influence of various additives, as well as hard- and software parameters on BMI measurements, was evaluated.ResultsBMI is a high-throughput microscopic method that requires a sample volume of only 25 µl to monitor particles as small as 2 µm. This enables particle detection in case of limited sample availability, but the final particle concentrations are calculated by data extrapolation to particle counts in 1 ml. During the verification of the system’s performance, we have observed a clustering of the hydrophobic polystyrene standard beads on the hydrophilic membrane. This can be avoided by using negatively charged polystyrene particle standard beads. For stressed monoclonal antibody (mAb) samples, the particle concentrations determined by BMI were about one to two orders of magnitude increased in comparison to MFI and LO. Furthermore, the influence of various additives such as sucrose, polysorbate 20, silicone oil, and glycerol (to mimic high viscous samples) was evaluated. Critical hard- and software parameters such as the camera focus, the particle detection algorithm, and the sample efficiency, which have impaired the measurements, as well as accuracy of BMI measurements were discussed.ConclusionWe have addressed several new aspects to improve the experimental procedure and accuracy of BMI measurements. In general, BMI is an alternative method to determine particle size and concentration in pharmaceutical products, especially if the sample volume is limited.
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Development of Green Synthesized Chitosan-coated Copper Oxide Nanocomposite Gel for Topical Delivery
Natural Product Research ( IF 2.488 ) Pub Date: 2022-12-29 , DOI: 10.1007/s12247-022-09701-6
PurposeThis research focuses on the development of a green synthesized chitosan-coated copper oxide nanocomposite gel for topical delivery. Due to the emergence of multidrug resistance and the lack of new antibiotics, bacterial infections, unintentional or otherwise, have become a serious disease that can be fatal. Under these circumstances, healthcare industries are under extreme pressure and in need of novel, multifunctional materials to combat human diseases. Nanocomposite-coated biopolymers are currently the most promising materials in the healthcare sector.MethodsThe green synthesized nanocomposite was characterized using zeta potential, particle size, X-ray diffraction (XRD), UV–visible spectroscopy, and FE-SEM analysis. The broth dilution method was used to determine the minimum inhibitory concentration (MIC) of the nanocomposite against gram-positive and gram-negative bacteria. The optimized nanocomposite was used for further development of antibacterial gel using different concentrations of Carbopol, and all formulations were subjected to physical evaluation such as pH, viscosity, spreadability, and extrudability.ResultsChitosan-coated copper oxide nanoparticles (CS-CuO) showed maximum absorption in the visible region at 416 nm. The XRD data showed characteristic diffraction patterns of the phases. The FE-SEM image of the synthesized nanocomposite showed a spherical shape. The MIC was 800 µg/ml.The average Z value, polydispersion index, and zeta potential obtained were found to be 235.7nm, 0.777, and 15 mV, respectively. The optimized formulation showed acceptable physical properties in terms of color, homogeneity, consistency, spreadability, and pH.ConclusionThe synthesized CS-CuO nanocomposite gel has antibacterial properties and is effective for topical application.
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Using of Oxygen Species in the Sterilization of Medical Equipment and Assessment of the Test Results
Natural Product Research ( IF 2.488 ) Pub Date: 2023-05-15 , DOI: 10.1007/s12247-023-09735-4
PurposeMedical equipment used in the health sector require complete sterilization to protect patients from infection. This study aims at validating the test results obtained from the previously developed innovative system of sterilization.MethodsThe experiment was repeated under the same ambient conditions and time, and with the same materials used in the previous experiment, but by only doubling the desiccator capacity at an accredited laboratory complying with the ISO/IEC 17,025:2017 standards. Cultivating a new oxygen molecule allotrope (NOMA) from reactive oxygen species (ROS), the viability of sterilization was tested and evaluated against other sterilization systems. The reactor was designed using the cold atmospheric plasma corona discharge method to obtain a NOMA. Primarily, five different materials were sterilized in an autoclave. Then, the samples were contaminated on all sides with the Geobacillus stearothermophilus biological indicator cultivated in an incubator at 37 °C. The materials were checked at intervals of 30, 45, 60 min, and 18–24 h, in an incubator set at 37 °C to check for the proliferation of the bacteria.ResultsIn the test, proliferation of bacteria on the sterilized medical equipment was assessed, and it was observed that the sterilization was successful and reproduction of the germs on the materials diminished at a considerable rate.ConclusionsConsequently, comparing the mentioned study with the systems using gas sterilization, a system not needing any additional consumables, not detrimental to personnel, patients, or to the equipment sterilized, environment-friendly, using significantly less energy, and providing faster sterilization with NOMA at lower temperatures was developed. Its efficiency, effectiveness, and reliability were also tested and confirmed.
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Effect of Active Pharmaceutical Ingredient, Lipid Composition, and Thermal Processing on the Physical Stability of Local Anesthetic-loaded Lipid Microparticles
Natural Product Research ( IF 2.488 ) Pub Date: 2023-05-15 , DOI: 10.1007/s12247-023-09720-x
PurposeThis study investigates the effects of heat annealing, drug, and lipid composition on the physical stability of solid lipid microparticles entrapped in hyaluronic acid.MethodsTristearin or glyceryl behenate lipid microparticles were loaded with bupivacaine or ropivacaine using high-shear homogenization at an elevated temperature. Half of each formulation underwent heat annealing at 60 °C for 24 h. Drug entrapment efficiency, in vitro drug release, differential scanning calorimetry, x-ray diffraction, and light microscopy were serially performed to characterize the stability of formulations over time.ResultsHeat annealed microparticles exhibited higher drug loss than non-annealed microparticles on Day 1 (e.g. 16.29% ± 0.83 vs. 1.14% ± 0.08 for tristearin-ropivacaine microparticles). After 6 months at room temperature, non-annealed ropivacaine microparticles exhibited lower drug loss than non-annealed bupivacaine microparticles (tristearin: 2.28% ± 0.69 vs. 10.06% ± 1.45; glyceryl behenate: 3.10% ± 0.10 vs. 20.24% ± 2.46). Non-annealed ropivacaine microparticles exhibited the longest drug release with 64.49% ± 5.44 (tristearin) and 59.23% ± 0.26 (glyceryl behenate) drug released at 80 h, respectively.ConclusionsNon-annealed, ropivacaine-containing formulations had the best shelf-life stability and exhibited the highest entrapment efficiencies after 6 months of storage compared to bupivacaine-containing and heat annealed formulations. Upon fabrication of the lipid microparticles, ropivacaine solidifies into a stable crystalline form. In contrast, bupivacaine initially solidifies into an amorphous form which is thermodynamically unstable and leads to drug leaching from the microparticles during storage. Ropivacaine is therefore a better candidate drug for a lipid microparticle entrapped in hyaluronic acid long-acting local anesthetic product.
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Nanosized Intranasal Delivery of Novel Self-Assembled Cubic Liquid Crystals: Formulation and Evaluation
Natural Product Research ( IF 2.488 ) Pub Date: 2022-11-12 , DOI: 10.1007/s12247-022-09695-1
PurposeThe focus of this research was to develop Almotriptan malate (ALM)-loaded cubosomal in situ gel to improve its permeation through the blood–brain barrier (BBB) with an efficient and quick action when administered through the intranasal route.MethodCubosomes were developed by emulsifying and homogenizing various proportions and concentrations of pluronics F127 (PF127) and glyceryl monooleate (GMO) along with polyvinyl alcohol (PVA) as suggested by the Box–Behnken design (BBD). The desirability function was used to select the optimum cubosomal formula. The developed cubosomes morphology was validated by high resolution transmission electron microscopy (HR-TEM) analysis. Differential scanning calorimetry (DSC) peaks served as proof that the drug was enclosed within the nanocarrier system. A range of concentrations of PF127 (15–21% w/v) were used to formulate and optimize the in situ gel. Ex vivo permeation experiments followed by histopathology studies were also conducted.ResultsIt was observed that particle size (PS) of 177.15 ± 7.85 nm, polydispersity index (PDI) of 0.36 ± 2.55, zeta potential (ZP) of − 21.26 ± 0.19 mV, and entrapment efficiency percentage (EE%) of 72.58 ± 8.82% was obtained with a percent deviation of less than 5. G4 batch consisting of 18% w/v of PF127 demonstrated satisfactory results. Furthermore, the results were in accordance with the phase transition and the formulation displayed a pseudoplastic rheological behavior confirmed by the rheogram. The optimized formulation’s in vitro drug permeation measurements demonstrated 90.69% release after 5 h. The ex vivo permeation also revealed a 2.52 enhancement ratio when compared to plain in situ gel. Histopathology analyses showed a non-toxic effect of the optimized composition on the cellular structure of sheep’s nasal mucosa. A short-term stability analysis revealed that the formulation was stable at room temperature for 3 months.ConclusionALM-loaded intranasal cubosomal in situ gel is likely to promote patient compliance by delivering immediate relief from migraine pain due to its rapid onset of action and safe dosage form.Graphical Abstract
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Mucoadhesive Films of Docetaxel with Ceramide as an Adjuvant Monitoring Polymer-Drug Partitioning for Optimal Drug Release
Natural Product Research ( IF 2.488 ) Pub Date: 2023-05-20 , DOI: 10.1007/s12247-023-09739-0
Background Millions of individuals worldwide are affected by cancer, with increasing instances by 1% annually and strikingly high mortality rates of 0.4% per year for cancers of the oral cavity and 2% for cancers of the tongue, tonsil, and oropharynx. Here we propose the administration of the water-insoluble anti-cancer drug docetaxel (DTX) along with an adjuvant C6 ceramide (Cer) through the buccal route to overcome the challenges such as the wet site of administration and inadequate availability of the drug on-site, by increasing the residence time of the mucoadhesive film through the selection of polymers.Materials and MethodMucoadhesive films were prepared by solvent casting method. Using chitosan, HPMC K4M, HEC, and PVA homo- and heteroblended films (P1–P8) were prepared and optimized for the selection of suitable polymer composition. As a pre-formulation investigation, drug-excipient compatibilities (DSC and ATR-FTIR) were carried out. The DSC and ATR-FTIR investigation showed that the drug and the polymers had excellent compatibility. The films prepared were characterized for their percentage swelling index, residence time, physical appearance, weight, thickness, surface pH, folding endurance FE, percentage moisture absorption PMa, surface morphology SEM, drug content uniformity, in vitro drug release, and in vitro MTT assay. Results.On the basis of the results of percentage swelling index, residence time, and dissolution data modelling applied using DD solver excel Add-in, from homo- and heteroblends of polymers scrutinized, chitosan, HEC, and PVA were selected for the choice of polymers as docetaxel showed non-Fickian diffusional release from the erodible polymeric film. Chitosan, HEC, and PVA were optimized using Box-Behnken design with the help of Design-Expert® software. Three independent variables were considered: amount of chitosan (A), amount of HEC (B), and PVA concentration (C). The percentage swelling index (R1: SI%) and residence time (min) (R2: RT) were selected as dependent variables or responses. CHeP10 with percentage swelling index 40.3 ± 1.15, residence time 326.66 ± 3.05 min, and 60.00 ± 0.734% drug released in 6 h was chosen for in vitro cell line studies against the CaL-27 cell line, where DTX-Cer-loaded CHeP10 showed a 15-time reduction of IC50 of plain DTX from 1.743 to 0.1108 nM. On the basis of these studies, we may conclude that the current approach comprising polymeric films can be successfully used for the local and enhanced anti-cancer activity of docetaxel for oral cancer.
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Mucoadhesive Oro-Gel–Containing Chitosan Lipidic Nanoparticles for the Management of Oral Squamous Cell Carcinoma
Natural Product Research ( IF 2.488 ) Pub Date: 2023-03-20 , DOI: 10.1007/s12247-023-09724-7
PurposeThe aim of this research work was to develop a mucoadhesive oro-gel–containing resveratrol loaded folate conjugated chitosan-lipidic nanoparticles (RES-FA-LP-NPs) for targeted delivery to oral squamous cell carcinoma (OSCC).MethodRES-FA-LP-NPs were prepared by hot homogenization followed by the ionic gelation method and were further incorporated in Carbopol® 971P gel. The in vitro cytotoxicity was assessed on folate receptor positive KB cell lines. The binding affinity of the folic acid (FA) ligand with the folate receptor was studied using Schrödinger, LLC, New York, NY, 2021.ResultsThe optimized unconjugated nanoparticles exhibited an average particle size of 107.5 nm ± 10.7 nm, polydispersity index (PDI) of 0.241 ± 0.024, zeta potential of 28.7 mV ± 0.9 mV, and encapsulation efficiency of 60 ± 3%. Surface folate conjugation of the nanoparticles increased the particle size to 149.9 nm ± 13.4 nm with PDI of 0.275 ± 0.041 and zeta-potential of 29.4 mV ± 1.4 mV. The RES-FA-LP-NP-loaded mucoadhesive oro-gel was found to have excellent mucoadhesive properties. The cumulative release from ex vivo diffusion studies on goat buccal mucosa at pH 6.8 was about 48.755 ± 8.627% and 64.802 ± 1.305% of resveratrol and folic acid respectively at the end of 8 h. The results of the cell culture study suggests that the developed RES-FA-LP-NPs were able to arrest OSCC (IC50 61.51 ± 2.70 μM/ml) at G0/G1 growth phase (58.08% apoptosis) of cell division. The binding interactions revealed that the ligand had excellent shape complementarity and a high binding affinity towards folate receptors.ConclusionPreliminary results state that the developed RES-FA-LP-NP-loaded gel can serve as a promising drug delivery system for the management of OSCC; however, more detailed investigations are needed to support the hypothesis.Graphical Abstract
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Solubility Enhancement of Aripiprazole via Mesoporous Silica: Preparation, Characterization, In vitro Drug Release, and Solubility Determination
Natural Product Research ( IF 2.488 ) Pub Date: 2023-03-20 , DOI: 10.1007/s12247-023-09722-9
PurposeHollow types of mesoporous silica have been extensively used as drug delivery carriers owing to their excessive drug loading competence in the interior void cavity as well as enhancement of solubility. The main aim of this study was to improve the solubility and dissolution rate of ARPZ, a class II drug, upon incorporation into mesoporous silica (SBA-15).MethodsARPZ was loaded in mesoporous silica using specific SBA-15 to solubilize by the wet impregnation method. The optimization was done via solubility and drug loading parameters. Characterization of the optimized formulation ARPZ-loaded SBA-15 (60%) (1.5:1 w/w) for possible molecular interaction between the ARPZ and silica was carried out by using FTIR, crystalline characteristics via PXRD, thermal analysis through DSC, and TGA, and pore size and surface area were determined by Brunauer–Emmett–Teller (nitrogen adsorption isotherm). Furthermore, an in vitro release study was examined by paddle-type dissolution apparatus (USP type II) in pH 1.2 buffer.ResultsThe optimized ARPZ-loaded SBA-15 (60%) showed a drug loading of 37–38% w/w. Incorporating the drug inside SBA-15 pores reduced the values of three parameters of empty SBA-15, (a) pore size from 5.21 to 4.19 nm, (b) pore volume from 0.652 to 0.178 cm3/g, and (c) specific surface area from 622.4 to 136.7 mg2/g. Crystalline ARPZ was converted to amorphous upon incorporation into pores of mesoporous silica. Optimized ARPZ-loaded SBA-15 (60%) exhibited more than 3 to fourfold enhancement in equilibrium solubility and dissolution after 15 min, respectively, compared to the pure ARPZ. The results showed an improvement in the solubility of ARPZ upon incorporation into pores of mesoporous silica SBA-15.ConclusionSBA-15 was found more suitable for the solubility enhancement of the poorly water-soluble drug ARPZ.Graphical Abstract
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SCI Journal Division of the Chinese Academy of Sciences
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